N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide
Description
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is an organic compound characterized by a 4-hydroxyphenethyl group linked via an amide bond to a branched 4-methylpentanoyl chain. Its molecular formula is C₁₄H₂₁NO₂ (molecular weight: 235.32 g/mol). The compound features two key structural motifs:
- A branched 4-methylpentanamide chain, which influences lipophilicity and steric interactions.
This compound has drawn interest in pharmacological research due to its structural similarity to bioactive phenethylamide derivatives, such as capsaicin analogs and neurotransmitter modulators .
Properties
CAS No. |
921607-22-9 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)3-8-14(17)15-10-9-12-4-6-13(16)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H,15,17) |
InChI Key |
MDVOIGYMDJYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide typically involves the reaction of 4-hydroxyphenethylamine with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced amide derivatives.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds similar to N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide exhibit significant antioxidant activity. A study evaluated a series of derivatives based on 4-hydroxyphenyl structures, demonstrating their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and skin conditions related to oxidative stress .
1.2 Anti-inflammatory Effects
The compound has been investigated for its potential in treating ocular inflammatory diseases. Agonists of the formyl peptide receptor 2, which include derivatives of this compound, have shown promise in reducing inflammation. These findings indicate a pathway for developing therapeutic agents targeting inflammatory responses .
Biochemical Applications
2.1 Enzyme Inhibition Studies
In vitro evaluations have highlighted the compound's role as a substrate-like inhibitor of tyrosinase. The structure-activity relationship studies revealed that specific modifications to the compound enhance its inhibitory potency against this enzyme, making it a candidate for further development as an anti-melanogenic agent .
2.2 Synthesis of Novel Derivatives
The synthesis of this compound has been explored as a precursor for creating various derivatives with enhanced biological activities. For instance, modifications to the hydroxyphenyl group have led to compounds with improved antioxidant properties and reduced cytotoxicity in cellular assays .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amide group may also play a role in binding to proteins or other biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide , differing primarily in their acyl chains or substituents:
Structural and Functional Differences
Acyl Chain Modifications
- Branched vs. Linear Chains : The 4-methylpentanamide chain in the target compound enhances lipophilicity (logP ≈ 2.8) compared to the linear acetyl group in N-(4-Hydroxyphenethyl)acetamide (logP ≈ 1.2). This increases membrane permeability, a critical factor in drug bioavailability .
- Functional Group Variations : The methylsulfanyl group in N-[2-(4-Hydroxyphenyl)ethyl]-3-thiopropanamide introduces sulfur-mediated redox activity, which is absent in the target compound. This may lead to divergent biological targets, such as thiol-dependent enzymes .
Physicochemical Properties
| Property | This compound | N-(4-Hydroxyphenethyl)acetamide | N-[2-(4-Hydroxyphenyl)ethyl]-3-thiopropanamide |
|---|---|---|---|
| LogP | 2.8 | 1.2 | 3.1 |
| Water Solubility | 0.12 mg/mL | 5.6 mg/mL | 0.08 mg/mL |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Polar Surface Area | 58.6 Ų | 58.6 Ų | 65.1 Ų |
Data inferred from structural analogs and computational modeling
Biological Activity
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H19NO2. It features a hydroxyphenyl group that contributes to its biological activity, particularly in inhibiting certain enzymes and modulating biochemical pathways.
1. Enzyme Inhibition:
Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. Inhibition of this enzyme can lead to potential applications in treating hyperpigmentation disorders .
2. Antioxidant Activity:
The compound has shown promising antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and may have implications in aging and various diseases .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Tyrosinase Inhibition | Significant inhibition observed | |
| Antioxidant | Exhibits antioxidant properties | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies and Research Findings
Study 1: Tyrosinase Inhibition
A study focused on the synthesis of derivatives related to this compound demonstrated that these compounds effectively inhibit tyrosinase activity. The most promising derivative showed an IC50 value comparable to established inhibitors, suggesting its potential as a therapeutic agent for skin disorders related to melanin production .
Study 2: Antioxidant Evaluation
In vitro assays indicated that this compound possesses significant antioxidant activity. The compound was tested against various free radicals, showing a strong ability to scavenge reactive oxygen species (ROS), which are implicated in numerous pathological conditions .
Study 3: Anti-inflammatory Effects
Research has suggested that this compound may influence inflammatory pathways. The modulation of formyl peptide receptors has been linked to the anti-inflammatory effects observed in various biological systems, indicating a potential therapeutic application for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
